molecular formula C11H17NO B13285613 2-(1H-pyrrol-2-yl)cycloheptan-1-ol

2-(1H-pyrrol-2-yl)cycloheptan-1-ol

Cat. No.: B13285613
M. Wt: 179.26 g/mol
InChI Key: LTVMUILUSSBJFH-UHFFFAOYSA-N
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Description

2-(1H-pyrrol-2-yl)cycloheptan-1-ol is an organic compound characterized by a cycloheptane ring substituted with a hydroxyl group and a pyrrole ring. This compound is of interest due to its unique structure, which combines the properties of both cycloheptane and pyrrole, making it a valuable subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-pyrrol-2-yl)cycloheptan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cycloheptanone with pyrrole in the presence of a suitable catalyst. The reaction conditions often include:

    Catalysts: Acidic or basic catalysts such as sulfuric acid or sodium hydroxide.

    Solvents: Common solvents like ethanol or methanol.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered for more efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(1H-pyrrol-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of cycloheptanone derivatives.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

2-(1H-pyrrol-2-yl)cycloheptan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(1H-pyrrol-2-yl)cycloheptan-1-ol exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the pyrrole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards different targets, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrrol-1-yl)ethanol: Similar structure but with an ethanol backbone.

    Trans-2-(pyrrolidin-1-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring.

    1-(1H-pyrrol-2-yl)propan-2-ol: Similar structure but with a propanol backbone.

Uniqueness

2-(1H-pyrrol-2-yl)cycloheptan-1-ol is unique due to its cycloheptane ring, which provides distinct steric and electronic properties compared to its analogs. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(1H-pyrrol-2-yl)cycloheptan-1-ol

InChI

InChI=1S/C11H17NO/c13-11-7-3-1-2-5-9(11)10-6-4-8-12-10/h4,6,8-9,11-13H,1-3,5,7H2

InChI Key

LTVMUILUSSBJFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)O)C2=CC=CN2

Origin of Product

United States

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